molecular formula C7H11NS B13322265 1-(4-Methyl-2-thienyl)ethanamine

1-(4-Methyl-2-thienyl)ethanamine

Cat. No.: B13322265
M. Wt: 141.24 g/mol
InChI Key: JYQZDNXIRCRFBE-UHFFFAOYSA-N
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Description

1-(4-Methyl-2-thienyl)ethanamine is an organic compound with the molecular formula C7H9NS It belongs to the class of thienylamines, which are characterized by the presence of a thiophene ring substituted with an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Methyl-2-thienyl)ethanamine can be synthesized through several methods. One common approach involves the reaction of 4-methyl-2-thiophenecarboxaldehyde with ammonia or an amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methyl-2-thienyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: It can be reduced to form the corresponding thiol or thioether using reducing agents such as lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Methyl-2-thienyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-2-thienyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-(4-Methyl-1,3-thiazol-2-yl)ethanamine
  • N-Methyl-1-(2-thienyl)ethanamine hydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride

Comparison: 1-(4-Methyl-2-thienyl)ethanamine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H11NS

Molecular Weight

141.24 g/mol

IUPAC Name

1-(4-methylthiophen-2-yl)ethanamine

InChI

InChI=1S/C7H11NS/c1-5-3-7(6(2)8)9-4-5/h3-4,6H,8H2,1-2H3

InChI Key

JYQZDNXIRCRFBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)C(C)N

Origin of Product

United States

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